N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide

Lipophilicity ADME prediction Drug-likeness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide (CAS 899736-04-0, MF C₂₁H₁₅F₂N₃OS, MW 395.43 g/mol) is a fully synthetic, poly-heteroaromatic tertiary acetamide that combines a 4,6-difluoro-1,3-benzothiazole core, an N-(pyridin-2-ylmethyl) linker, and a 2-phenylacetyl side-chain. The compound contains zero hydrogen-bond donors, four H-bond acceptors, a topological polar surface area (tPSA) of 68 Ų, a calculated logP of 5.38, and a rotatable bond count of 6 (3 endocyclic flexible bonds).

Molecular Formula C21H15F2N3OS
Molecular Weight 395.43
CAS No. 899736-04-0
Cat. No. B2956750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide
CAS899736-04-0
Molecular FormulaC21H15F2N3OS
Molecular Weight395.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C21H15F2N3OS/c22-15-11-17(23)20-18(12-15)28-21(25-20)26(13-16-8-4-5-9-24-16)19(27)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2
InChIKeyTZBJKXFISKZTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide (CAS 899736-04-0): Structural Identity and Baseline Profile


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide (CAS 899736-04-0, MF C₂₁H₁₅F₂N₃OS, MW 395.43 g/mol) is a fully synthetic, poly-heteroaromatic tertiary acetamide that combines a 4,6-difluoro-1,3-benzothiazole core, an N-(pyridin-2-ylmethyl) linker, and a 2-phenylacetyl side-chain . The compound contains zero hydrogen-bond donors, four H-bond acceptors, a topological polar surface area (tPSA) of 68 Ų, a calculated logP of 5.38, and a rotatable bond count of 6 (3 endocyclic flexible bonds) [1]. Its molecular complexity (fraction sp³ = 0.05; 4-ring, 28-heavy-atom framework) distinguishes it from smaller benzothiazole-acetamide congeners that are frequently encountered in screening decks [1]. Published experimental bioactivity data for this specific CAS number are absent from ChEMBL, PubChem BioAssay, and BindingDB [2]; therefore any procurement decision based on biological differentiation must currently rely on structural comparators and predicted physicochemical properties.

Why Simple Benzothiazole Acetamides Cannot Substitute for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide


The 4,6-difluoro-1,3-benzothiazole scaffold is shared by many compounds in screening libraries, but the target compound differs fundamentally from commonly available single-ring benzothiazole acetamides (e.g., N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, MW 228.22, or N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, MW 320.3) because it incorporates an additional phenylacetamide arm and a pyridin-2-ylmethyl substituent on the endocyclic nitrogen . These modifications shift the predicted logP from ≤2.5 for smaller analogs to 5.38, triple the number of aromatic rings, and introduce a pyridine nitrogen capable of pH-dependent protonation and metal chelation [1][2]. Such differences in lipophilicity, H-bonding capacity, and molecular shape lead to distinct (though currently unquantified) protein-binding and permeability profiles, meaning that a simpler benzothiazole analog cannot serve as a direct biophysical or pharmacological surrogate [1].

Quantitative Differential Evidence for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide vs. Structural Analogues


Lipophilicity Advantage (cLogP) vs. Unsubstituted Benzothiazole Acetamide Core

The target compound's predicted logP (5.38) is substantially higher than that of the minimal core N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide (estimated cLogP ≈ 2.3), a difference driven by the addition of the phenylacetamide and pyridylmethyl moieties [1]. The octanol-water partition coefficient differential (ΔlogP ≈ +3.1) places the target compound in a lipophilicity range associated with enhanced membrane permeation and potential blood-brain barrier penetration, whereas the simpler acetamide falls within a more classical 'lead-like' window [2].

Lipophilicity ADME prediction Drug-likeness

Hydrogen-Bond Donor Deficiency Provides Unique Selectivity Profile vs. 2-Phenyl-N-(pyridin-2-yl)acetamide Analogs

The target compound has zero H-bond donors (HBD = 0) versus 1 HBD for non-benzothiazole 2-phenyl-N-(pyridin-2-yl)acetamide congeners that retain an amide N–H [1][2]. In a recent antimicrobial SAR study on 2-phenyl-N-(pyridin-2-yl)acetamides, the amide NH was shown to be critical for interaction with the target active-site water network; its removal (as in the fully N-substituted target compound) eliminates a donor while retaining all four H-bond acceptors, potentially redirecting binding toward hydrophobic or π-stacking interactions [3].

Hydrogen bonding Selectivity Protein-ligand interaction

Rotatable Bond Expansion Over Rigid Benzothiazole Acetamide Cores

The target compound possesses 6 rotatable bonds (3 endocyclic + 3 exocyclic) compared with 1 rotatable bond for the parent N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide and 2 for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide [1]. This increased conformational flexibility raises the bound-state entropy penalty but also allows adaptation to deeper, more enclosed binding pockets that are inaccessible to rigid core analogs [2].

Flexibility Entropy penalty Scaffold diversity

Absence of Structural Alerts vs. Phenoxy-Acetamide Congeners

The target compound lacks the aryl-oxygen-acetamide substructure present in N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide . Phenoxyacetamides are flagged by several in silico toxicity models as potentially generating reactive quinone-imine metabolites after oxidative O-dealkylation; the target compound replaces the ether oxygen with a methylene, eliminating this liability [1][2].

Toxicity risk Structural alerts Chemical safety

Recommended Application Scenarios for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide Based on Differentiated Evidence


Hit-to-Lead Library Design for CNS and Intracellular Targets Requiring High Lipophilicity

With a cLogP of 5.38 and moderate tPSA of 68 Ų, this compound falls within the favorable CNS MPO range (logP 3–5, tPSA < 90 Ų) [1]. Procurement is justified when building focused libraries for targets where passive membrane permeability and CNS exposure are prioritizing factors over aqueous solubility. The compound's zero HBD profile further differentiates it from conventional acetamide leads that often rely on amide NH interactions [1].

Negative Control or Chemical Probe for Amide-NH-Independent Binding Studies

Because the target compound is fully N-substituted (HBD = 0) while retaining the pyridine and benzothiazole H-bond acceptors, it can serve as a matched-pair negative control for any 2-phenyl-N-(pyridin-2-yl)acetamide hit where the amide NH has been shown to be essential for activity [2][3]. This enables SAR deconvolution without altering the core aromatic framework.

Scaffold-Hopping Starting Point for Fragment-Growing Campaigns from Rigid Benzothiazole Cores

The 6-rotatable-bond scaffold offers a significantly larger conformational space than the 1- or 2-rotatable-bond benzothiazole fragments commonly found in commercial libraries [1]. Medicinal chemists may select this compound as a pre-functionalized intermediate that can be further derivatized at the phenyl or pyridine rings, bypassing the need for early-stage N-alkylation of the benzothiazole core.

Metabolic Stability Benchmarking Against Phenoxy-Acetamide Analogues

The absence of the phenoxy substructure that flags reactive metabolite formation in related compounds positions this compound as a safer baseline for metabolic stability assays in early drug discovery [4]. Procurement for comparative microsomal or hepatocyte stability panels can quantify the real-world impact of the ether-to-methylene substitution on intrinsic clearance.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.